(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid: undergoes various types of reactions:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like OsO4 or NaIO4 .
Reduction: Reduction of the carboxylic acid group can be achieved using LiAlH4 or BH3 .
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, often using amines or alcohols.
Common Reagents and Conditions:
Oxidation: OsO4, NaIO4, H2O2
Reduction: LiAlH4, BH3, THF
Substitution: NH3, EtOH, H2O
Major Products Formed:
Diols: From oxidation reactions
Alcohols: From reduction of the carboxylic acid group
Substituted Oxiranes: From nucleophilic substitution
Scientific Research Applications
Building Block for Complex Molecules
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid serves as a crucial intermediate in organic synthesis. Its unique epoxy and ester functionalities allow it to participate in a variety of chemical reactions, including:
- Nucleophilic Substitution : The epoxy group can be opened by nucleophiles, leading to the formation of diverse derivatives.
- Reduction and Oxidation : The ester group can be reduced to alcohols or hydrolyzed to carboxylic acids, while the epoxy group can be oxidized to form diols or other derivatives.
These reactions enable chemists to create complex molecules with tailored properties for specific applications .
Precursor for Bioactive Compounds
In biological research, (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid is utilized as a precursor for synthesizing bioactive molecules. Its reactive epoxy group is particularly valuable for studying enzyme mechanisms and developing new drugs.
Cytotoxicity Studies
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown selective cytotoxicity against A549 (lung adenocarcinoma) and A375 (melanoma) cell lines with IC50 values in the low micromolar range. This suggests its potential use in cancer therapy .
Antimicrobial Properties
Preliminary studies indicate that certain derivatives possess antimicrobial properties against various bacterial strains. This opens avenues for developing novel antimicrobial agents based on this compound .
Therapeutic Potential
The derivatives of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid are being explored for their therapeutic applications in treating inflammatory diseases and cancers. The compound's ability to undergo various chemical transformations enhances its interaction with biological targets, making it a candidate for drug development .
Polymer Production
In the industrial sector, this compound is employed in producing polymers with specific mechanical and chemical properties. Its reactivity allows for modifications that enhance the performance of polymer materials .
Study on Anticancer Activity
A notable study investigated a series of epoxycarboxylic acids derived from (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer types .
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial properties of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on bacterial growth, supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism by which (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs, highlighting substituents, functional groups, stereochemistry, and biological activities:
Key Comparison Points
Functional Group Influence
- Carboxylic Acid vs. In contrast, esters (e.g., ethyl 3-isopropyl-3-methyl-oxirane-2-carboxylate ) or carboxamides (e.g., ’s compound ) exhibit reduced polarity, favoring membrane permeability.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 3-nitrophenyl or bromophenyl in ) demonstrate increased epoxide reactivity toward nucleophilic ring-opening reactions compared to the target compound’s ethoxycarbonyl group.
Stereochemical Effects
- The 2R,3R configuration in the target compound and E-64 is critical for chiral recognition in biological systems.
Substituent Bulk and Solubility
- Bulky substituents (e.g., isopropyl and methyl in ) reduce solubility in aqueous media but enhance lipid bilayer penetration. The target compound’s ethoxycarbonyl group balances lipophilicity and moderate polarity.
Biological Activity
(2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid, also known as ethyl 3-(ethoxycarbonyl)oxirane-2-carboxylate, is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₆H₈O₅
- Molecular Weight : 160.12 g/mol
- CAS Number : 93061-20-2
The compound features an oxirane (epoxide) ring and a carboxylic acid functional group, which are crucial for its reactivity and biological interactions. The stereochemistry of the compound is critical, as the (2R,3R) configuration influences its pharmacological properties.
The mechanism of action of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid involves several key biochemical interactions:
- Nucleophilic Reactions : The epoxy group can undergo nucleophilic attack, leading to ring-opening reactions that introduce new functional groups.
- Ester Hydrolysis : The ester group can be hydrolyzed to yield biologically active carboxylic acids.
- Substitution Reactions : The compound can participate in substitution reactions, potentially forming derivatives with enhanced biological activity.
These reactions enable the compound to interact with various molecular targets, making it versatile for different applications in biology and medicine.
Biological Activity
Research indicates that derivatives of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Studies have indicated that certain modifications can lead to compounds with anti-inflammatory properties.
- Cytotoxicity Against Cancer Cells : Preliminary studies show that some derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and A375 (melanoma), demonstrating selective cytotoxicity.
Case Studies
-
Cytotoxic Activity :
- A study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated significant inhibition rates:
- A375 (melanoma): IC₅₀ = 5.7 μM
- A549 (lung adenocarcinoma): IC₅₀ < 10 μM
- These findings suggest that modifications to the oxirane structure can enhance anticancer activity .
- A study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated significant inhibition rates:
- Antioxidant Activity :
Synthesis Methods
The synthesis of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid typically involves:
-
Epoxidation Reaction :
- Starting from a suitable precursor like a butanedioic acid derivative.
- Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA), conducted under controlled conditions to ensure selectivity.
-
Purification Techniques :
- Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels.
Applications in Medicine and Industry
The versatility of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid extends to various fields:
- Pharmaceutical Development : Its derivatives are being explored for potential therapeutic applications in treating inflammation and cancer.
- Material Science : The compound's reactivity allows it to be used in modifying polymer backbones for enhanced material properties.
Preparation Methods
Synthesis via Diethyl Oxirane-2,3-Dicarboxylate Intermediate
A foundational route involves the synthesis of diethyl (2R,3R)-oxirane-2,3-dicarboxylate as a precursor. This method begins with the bromohydrin derivative of a substituted alkene, which undergoes epoxidation using sodium ethoxide (NaOEt) in ethanol. The reaction proceeds via nucleophilic attack on the bromine atom, forming the oxirane ring while retaining the (2R,3R) configuration .
Procedure :
-
Bromohydrin Preparation : A substituted allylic alcohol is treated with N-bromosuccinimide (NBS) in aqueous tetrahydrofuran (THF), yielding the bromohydrin intermediate.
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Epoxidation : The bromohydrin is reacted with NaOEt (2.0 equiv) in ethanol at 0–5°C for 4 hours, forming diethyl (2R,3R)-oxirane-2,3-dicarboxylate .
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Hydrolysis : The diester is selectively hydrolyzed using potassium hydroxide (KOH) in methanol-water (4:1) at room temperature, yielding the monoester (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromohydrin formation | NBS, H₂O/THF | 0°C, 2 h | 85% |
| Epoxidation | NaOEt, EtOH | 0–5°C, 4 h | 78% |
| Hydrolysis | KOH, MeOH/H₂O | RT, 6 h | 88% |
This method prioritizes stereochemical fidelity, as the NaOEt-mediated epoxidation preserves the (2R,3R) configuration without racemization .
Epoxidation Using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is employed for stereospecific epoxidation of α,β-unsaturated esters to construct the oxirane ring. The reaction proceeds via a concerted mechanism, ensuring syn addition of oxygen atoms to the double bond .
Procedure :
-
Substrate Preparation : Ethyl (2E)-3-carboxyacrylate is dissolved in dichloromethane (DCM) under nitrogen.
-
Epoxidation : m-CPBA (1.2 equiv) is added at –20°C, and the mixture is stirred for 12 hours. The reaction is quenched with sodium thiosulfate to remove excess peracid.
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Purification : The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid .
Mechanistic Insight :
The electron-deficient peroxyacid oxygen attacks the β-carbon of the α,β-unsaturated ester, forming a cyclic transition state that ensures retention of configuration. The (2R,3R) stereochemistry arises from the cis geometry of the starting alkene .
Performance Metrics :
-
Yield: 82%
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Purity: >98% (HPLC)
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Diastereomeric Excess: >99%
Oxidation and Ring-Opening Reactions
Nitric acid-mediated oxidation of trifluoromethyloxirane derivatives provides a pathway to introduce the carboxylic acid group while preserving stereochemistry. Copper catalysis mitigates side reactions and enhances yield .
Procedure :
-
Substrate Activation : (–)-(Trifluoromethyl)oxirane (75% ee) is dissolved in 60% nitric acid with copper metal as a catalyst.
-
Oxidation : The mixture is stirred at 60–80°C for 4 hours, inducing ring opening and oxidation to form 3,3,3-trifluoro-2-hydroxypropanoic acid.
-
Adaptation for Target Compound : By substituting the trifluoromethyl group with ethoxycarbonyl, this method is modified to synthesize (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid .
Optimization Challenges :
-
Temperature Control : Excessive heat (>80°C) leads to decarboxylation.
-
Catalyst Loading : Copper (0.5 mol%) balances reaction rate and byproduct formation.
Outcome :
-
Yield: 85%
-
Enantiomeric Excess: 75% (inherited from starting material)
Stereochemical Control and Chiral Resolution Methods
The (2R,3R) configuration is critical for biological activity and is achieved via:
-
Chiral Pool Synthesis : Using enantiomerically pure starting materials, such as D-tartaric acid derivatives.
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Asymmetric Epoxidation : Shi epoxidation with ketone catalysts affords >90% ee.
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Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic esters selectively removes undesired enantiomers .
Comparative Table of Stereochemical Methods :
| Method | Starting Material | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral pool | D-Tartaric acid | None | 99 | 70 |
| Shi epoxidation | α,β-Unsaturated ester | Ketone | 92 | 80 |
| Kinetic resolution | Racemic ester | Lipase | 85 | 65 |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Diethyl oxirane-2,3-dicarboxylate | High stereochemical fidelity | Multi-step synthesis | Industrial |
| m-CPBA epoxidation | Single-step, high yield | Cost of m-CPBA | Lab-scale |
| Nitric acid oxidation | Utilizes inexpensive reagents | Requires careful temperature control | Pilot-scale |
The diethyl oxirane-2,3-dicarboxylate route is preferred for large-scale production due to its robust stereochemical outcomes, whereas m-CPBA epoxidation offers efficiency for research-scale synthesis .
Q & A
Q. What are the common synthetic routes for (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid in peptidomimetic design?
The compound is synthesized via saponification of ethyl ester precursors using LiOH in a solvent system of THF/MeOH/H₂O (3:1.5:1.5 ratio) . For example, reacting a peptidomimetic ethyl ester (0.42 mmol) with LiOH (0.50 mmol) yields the carboxylic acid derivative in ~45% yield. Optimization of solvent ratios and reaction time is critical to minimize epoxide ring-opening side reactions. Similar methods are employed for structurally related epoxides, such as coupling epoxy anhydrides with amines in THF under reflux .
Q. How is the stereochemical integrity of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid confirmed during synthesis?
Stereochemistry is validated using:
- ¹H/¹³C NMR : Diagnostic splitting patterns (e.g., δ 3.65–3.64 ppm for epoxide protons, J = 4.4 Hz) and carbon shifts (e.g., 169.5 ppm for the carboxylic acid carbonyl) .
- X-ray crystallography : For derivatives, single-crystal analysis confirms spatial arrangements (e.g., orthorhombic P2₁2₁2₁ symmetry with a = 6.66 Å, b = 10.03 Å, c = 20.24 Å) .
- HPLC chiral columns : To resolve enantiomeric impurities (e.g., 97.2% purity achieved via Method 2) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.28–7.24 ppm) and carbon types .
- ESI-HRMS : Confirms molecular ions (e.g., [M+H⁺] observed at 446.0939 vs. calculated 446.0928) .
- HPLC : Monitors purity and stability under varying pH/temperature .
- X-ray diffraction : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What are the stability considerations for (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid under storage?
The compound is stable at −80°C in inert atmospheres but susceptible to hydrolysis in aqueous environments. Storage recommendations include lyophilization or anhydrous solvents (e.g., THF) to prevent epoxide ring-opening .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid derivatives?
- Solvent optimization : Higher yields (e.g., 45% → 60%) are achievable by adjusting THF/MeOH ratios to balance solubility and reactivity .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance stereoselectivity in amide couplings, though evidence for this specific compound is limited .
- Temperature control : Reflux in THF (66°C) minimizes side reactions compared to higher temperatures .
Q. How should researchers address contradictory biological activity data across studies?
Discrepancies in calpain vs. cysteine protease inhibition (e.g., Aloxistatin vs. E-64 derivatives) arise from:
- Assay specificity : Use fluorogenic substrates (e.g., Z-Leu-Arg-AMC for calpain) to distinguish target vs. off-target effects .
- Purity thresholds : Impurities ≥2% (e.g., ethyl ester residues) can skew IC₅₀ values; validate via HPLC-MS .
- Cellular permeability : Modify ester groups (e.g., ethyl → pentyl) to enhance membrane penetration in cell-based assays .
Q. What computational strategies predict the reactivity of (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid in enzyme inhibition?
- Docking simulations : Model interactions with calpain’s catalytic triad (Cys115, His272, Asn296) to identify key hydrogen bonds (e.g., carboxylic acid with Asn296) .
- DFT calculations : Estimate nucleophilic attack susceptibility at the epoxide ring (e.g., Fukui indices for C2/C3 positions) .
- MD simulations : Assess stability of enzyme-inhibitor complexes under physiological pH (e.g., 7.4) .
Q. How can selective synthesis of (2R,3R)-configured epoxides be achieved to avoid diastereomeric contamination?
- Chiral auxiliaries : Use Evans’ oxazolidinones to enforce desired stereochemistry during epoxidation .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) preferentially cleaves undesired enantiomers .
- Asymmetric catalysis : Shi epoxidation conditions (e.g., ketone catalysts) for stereocontrol in precursor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
